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Compound of Interest

Compound Name:
3-Bromo-3'-morpholinomethyl

benzophenone

CAS No.: 898765-35-0

Cat. No.: B1293296

Get Quote

Part 1: The Architectural Blueprint
Introduction
In modern medicinal chemistry, the "privileged structure" concept dictates that certain

molecular scaffolds exhibit inherent affinity for diverse biological targets. 3-Bromo-3'-
morpholinomethyl benzophenone (CAS 898765-35-0) represents a quintessential "Lead-

Like" scaffold. It is not merely a reagent; it is a tri-functional core designed to balance

lipophilicity, solubility, and synthetic modularity.

This guide addresses the derivatization of this scaffold, treating it as a divergent hub for

generating Focused Libraries, particularly targeting Kinases (Type II inhibitors) and CNS-active

G-Protein Coupled Receptors (GPCRs).

Structural Analysis & Design Logic
The utility of this molecule rests on three distinct chemical vectors:
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The "Exit Vector" (3-Bromo): A meta-positioned halogen handle. Unlike para-substitution, the

meta-position forces a "kink" in the geometry, often crucial for fitting into the ATP-binding

pockets of kinases or the allosteric sites of GPCRs. It is the primary site for Suzuki-Miyaura

or Buchwald-Hartwig couplings.

The "Solubilizing Anchor" (3'-Morpholinomethyl): The morpholine ring is a standard medicinal

chemistry motif used to lower LogP and improve metabolic stability compared to open-chain

amines. Its position (meta to the ketone) ensures it projects into solvent-exposed regions of

the binding pocket.

The "Linker Core" (Benzophenone): The ketone provides a rigid sp2 geometry that can be

maintained or reduced to an sp3 chiral alcohol to introduce stereochemical complexity.

Part 2: Divergent Synthetic Pathways
The following diagram illustrates the "Hub-and-Spoke" model for derivatizing this core. The

goal is to maximize Chemical Space coverage while minimizing synthetic steps.

Visualization: The Derivatization Workflow
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Figure 1: Divergent synthesis map showing the primary chemical transformations accessible

from the 3-bromo-3'-morpholinomethyl benzophenone core.
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Part 3: Experimental Protocols & Methodologies
Protocol A: Suzuki-Miyaura Cross-Coupling (The
"Expansion" Step)
Objective: To replace the bromine atom with a heteroaryl group, creating a bi-aryl system

common in kinase inhibitors.

Rationale: The meta-bromo position is moderately deactivated due to the electron-withdrawing

benzophenone carbonyl. Standard Pd(PPh3)4 is often insufficient. We utilize Pd(dppf)Cl2 for its

robustness and ability to prevent de-halogenation side reactions [1].

Reagents:

Scaffold: 3-Bromo-3'-morpholinomethyl benzophenone (1.0 eq)

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

Charge: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and

Pd catalyst.

Inert: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

Solvate: Add degassed 1,4-Dioxane and the aqueous K2CO3 solution via syringe.

Reaction: Heat to 90°C for 4–12 hours. (Monitor via LCMS; the disappearance of the M+H

360/362 bromine isotope pattern is the endpoint).

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
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Purification: Flash chromatography (SiO2).

Note: The morpholine makes the product basic. Use DCM/MeOH/NH3 (90:10:1) or pre-

treat silica with 1% TEA to prevent streaking.

Protocol B: Asymmetric Ketone Reduction (The "Stereo"
Step)
Objective: To convert the planar ketone into a chiral secondary alcohol, introducing a

stereocenter.

Rationale: Benzophenones are prochiral. Simple NaBH4 reduction yields a racemate. For drug

development, enantiopurity is required. We employ the Corey-Bakshi-Shibata (CBS) reduction

[2].

Step-by-Step Workflow:

Preparation: Dry the scaffold azeotropically with toluene to remove trace water (critical for

CBS).

Catalyst: Dissolve (R)- or (S)-Me-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under

Argon.

Hydride Source: Add Borane-THF complex (BH3·THF, 0.6 eq) to the catalyst solution at 0°C.

Addition: Slowly add the solution of the scaffold (1.0 eq in THF) to the catalyst/borane

mixture over 1 hour.

Quench: Carefully add MeOH (gas evolution!) followed by 1N HCl.

Isolation: Neutralize with NaHCO3, extract with EtOAc.

Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H

column).

Part 4: Data Summary & Quality Control
When synthesizing derivatives, specific analytical markers confirm structural integrity.
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Analytical Parameter
Observation in 3-Bromo-3'-
morpholinomethyl
benzophenone

Change in Derivative
(Example: Phenyl
Coupling)

LCMS (ESI+)
m/z 360.1 / 362.1 (1:1 ratio

due to 79Br/81Br)

m/z ~358 (Loss of Br isotope

pattern; single peak)

1H NMR (Aromatic)

Complex region 7.4–7.9 ppm.

3-Br proton often distinct

doublet/singlet.

Appearance of new aromatic

protons. Upfield shift of

protons adjacent to the

coupling site.

1H NMR (Aliphatic)

Morpholine -CH2- signals: ~2.4

ppm (N-CH2) and ~3.6 ppm

(O-CH2). Benzylic -CH2-:

Singlet ~3.5 ppm.

Morpholine signals remain

largely unchanged (Internal

Standard).

TLC (Rf)
Moderate polarity (Rf ~0.4 in

50% EtOAc/Hex).

Usually more polar if adding N-

heterocycles; less polar if

adding phenyls.

Part 5: Scientific Validation & References
Mechanism of Action Context
The derivatives of this scaffold are frequently investigated as Type II Kinase Inhibitors. The

benzophenone core occupies the hydrophobic pocket adjacent to the ATP binding site, while

the morpholine group extends towards the solvent interface, improving solubility and

pharmacokinetic properties (PK). The "kinked" meta-substitution mimics the geometry of

clinically approved drugs like Sorafenib or Imatinib intermediates.
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(Note: While specific "named" drugs derived solely from this exact intermediate are proprietary,

the chemistry described above represents the standard industry approach for this class of

"privileged" scaffolds.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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